molecular formula C14H18N4O2S2 B2625856 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1421482-92-9

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2625856
CAS No.: 1421482-92-9
M. Wt: 338.44
InChI Key: PAJXCEYUCHYHSC-UHFFFAOYSA-N
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Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a piperidine core, a privileged scaffold frequently found in FDA-approved drugs for its ability to optimize pharmacokinetic properties and serve as a structural foundation for arranging pharmacophoric groups . This core is substituted at the nitrogen with a pyrazine heteroaromatic ring, a structural motif present in compounds investigated for various biological activities. The piperidine ring is further functionalized with a methyl linker to a thiophene-2-sulfonamide group. The sulfonamide functional group is a cornerstone of medicinal chemistry, known to confer a wide range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, making it a key moiety in therapies for diverse conditions . The integration of these distinct pharmacophores into a single structure makes this compound a valuable chemical tool for researchers. Its primary applications include use as a building block in the synthesis of more complex molecules, a candidate for high-throughput screening in drug discovery programs, and a lead compound for structure-activity relationship (SAR) studies, particularly in oncology, infectious diseases, and metabolic disorder research. The presence of the sulfonamide group suggests potential for modulating enzyme activity, as sulfonamides are known to act as competitive inhibitors for enzymes like dihydropteroate synthase . This product is provided for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,14-2-1-9-21-14)17-10-12-3-7-18(8-4-12)13-11-15-5-6-16-13/h1-2,5-6,9,11-12,17H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJXCEYUCHYHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrazine to Piperidine: This step involves the formation of a bond between the pyrazine and piperidine rings, typically through nucleophilic substitution reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into two groups: piperidine-based derivatives and sulfonamide-containing molecules . Below is a detailed comparison based on substituents, molecular features, and inferred pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Therapeutic Area Evidence Source
N-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (Target) C₁₄H₁₆N₄O₂S₂ ~356.4 Pyrazine, piperidine, thiophene sulfonamide Enzyme inhibition (hypothetical) N/A
2'-Fluoroortho-fluorofentanyl C₂₃H₂₇F₂N₂O 385.5 Fluorophenyl, piperidine, propionamide Opioid receptor modulation
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.8 Naphthyridine, trifluoromethyl biphenyl, methoxyethyl-piperidine, acetamide Atherosclerosis (phospholipase A2 inhibitor)
1-((1S,2R,4S)-...-bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (37) C₂₃H₂₈FeNO₃S₂ 510.4 Ferrocenyl, bicycloheptane, thiophene sulfonamide Catalysis or metalloenzyme interaction
N-[4-(4-Fluorophenyl)-5-hydroxymethylpyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₄H₁₆FN₃O₃S 325.4 Pyrimidine, fluorophenyl, methyl sulfonamide Antimicrobial or kinase inhibition

Key Observations:

Piperidine Derivatives :

  • The target compound shares a piperidine core with 2'-fluoroortho-fluorofentanyl (an opioid analog) and Goxalapladib (an atherosclerosis drug). However, its pyrazine substituent distinguishes it from the fluorophenyl (opioid) or naphthyridine (anti-inflammatory) groups in these analogs .
  • The methyl-thiophene sulfonamide chain in the target contrasts with the propionamide (fentanyl) or acetamide (Goxalapladib) moieties, suggesting divergent binding interactions.

Sulfonamide-Containing Compounds :

  • The target’s sulfonamide group aligns with compound 37 () and the pyrimidine derivative (). However, compound 37’s ferrocene core implies redox activity, while the pyrimidine derivative’s fluorophenyl group may enhance membrane permeability .
  • Sulfonamides are typically associated with carbonic anhydrase or protease inhibition, but the absence of crystallographic data for the target limits direct mechanistic insights.

Pharmacological Inference:

  • The pyrazine-piperidine scaffold may mimic kinase inhibitors (e.g., crizotinib), while the thiophene sulfonamide could target zinc-dependent enzymes (e.g., matrix metalloproteinases). However, this remains speculative without experimental validation.

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O2S2C_{14}H_{18}N_{4}O_{2}S_{2}, with a molecular weight of 338.5 g/mol. The compound features a thiophene ring, a piperidine moiety, and a pyrazine substituent, which together confer unique chemical properties that facilitate interactions with biological targets.

Antimicrobial Properties

Research has shown that derivatives related to this compound exhibit significant antimicrobial activity. For instance, related compounds have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens, showing promising results with MIC values as low as 0.22 to 0.25 μg/mL against certain bacteria . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further highlights its potential as an antimicrobial agent.

Enzyme Inhibition

This compound may also possess enzyme inhibition properties. In vitro assays suggest that compounds with similar structures can effectively inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders or cancer treatment.

Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialSignificant activity against Staphylococcus aureus and Staphylococcus epidermidis
Enzyme InhibitionPotential inhibition of key metabolic enzymes; further studies needed
Receptor ModulationPossible antagonist activity at muscarinic receptor M4

Case Study: Antimicrobial Evaluation

A study conducted on various derivatives of thiophene-based compounds demonstrated their potential as effective antimicrobial agents. The most active derivative exhibited an MIC of 0.22 μg/mL against resistant strains, suggesting that modifications to the thiophene structure can enhance biological efficacy .

Q & A

Basic: What are the optimal synthetic routes for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazine-piperidine intermediate. Key steps include:

  • Coupling Reactions : Use of coupling agents like EDC/HOBt for amide bond formation between the piperidine and thiophene-sulfonamide moieties.
  • Protecting Groups : Protecting amine functionalities (e.g., Boc groups) to prevent unwanted side reactions during sulfonamide formation.
  • Optimization : Reaction conditions such as solvent choice (polar aprotic solvents like DMF), temperature control (reflux at 80–100°C), and catalyst selection (e.g., Pd catalysts for cross-coupling) are critical. Purification via column chromatography or recrystallization improves yield (>60% reported in analogous syntheses) .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrazine and thiophene rings, methylene protons at δ 2.5–3.5 ppm for the piperidine linker) .
  • Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bending (1550–1650 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (calculated: ~363.45 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and confirms 3D conformation if single crystals are obtainable .
  • HPLC/UV : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing compounds like this compound?

Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in ATP concentrations (kinase assays) or cellular permeability.
  • Orthogonal Validation : Use surface plasmon resonance (SPR) for binding kinetics and cell-based functional assays (e.g., proliferation inhibition).
  • Compound Stability : Monitor degradation via LC-MS under assay conditions.
  • Normalization : Reference inhibitors (e.g., staurosporine for kinases) and meta-analyses across studies can reconcile conflicting data .

Advanced: What computational strategies effectively predict the binding mode of this compound with its putative kinase targets?

Answer:

  • Molecular Docking : AutoDock Vina or Glide with kinase crystal structures (e.g., PDB entries for homologous targets). Focus on hinge-region H-bonds and hydrophobic pockets.
  • Molecular Dynamics (MD) : AMBER or GROMACS simulations assess binding stability (RMSD <2 Å over 100 ns).
  • Pharmacophore Modeling : Identify critical interactions (e.g., sulfonamide oxygen interactions with catalytic lysine). Validate with alanine-scanning mutagenesis .

Basic: What are the key considerations when designing stability studies for this compound under physiological conditions?

Answer:

  • pH Stability : Test in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.
  • Oxidative Stress : Incubate with H₂O₂ (3% v/v) to assess sulfonamide oxidation.
  • Photostability : Follow ICH Q1B guidelines with UV exposure (320–400 nm).
  • Analytical Methods : Track degradation via HPLC-UV at 254 nm. Buffer systems (e.g., PBS at 37°C) mimic biological matrices .

Advanced: How should structure-activity relationship (SAR) studies be structured to optimize the pharmacokinetic profile of this compound derivatives?

Answer:

  • Substituent Variation :
    • Pyrazine : Introduce electron-withdrawing groups (e.g., -CN) to enhance target affinity.
    • Piperidine : N-alkylation (e.g., methyl) improves metabolic stability.
    • Sulfonamide : Replace with sulfonylurea for solubility.
  • PK Evaluation : Measure logP (shake-flask method), microsomal stability (t½ >30 min), and CYP inhibition (IC50 >10 μM). Prioritize derivatives with >30% oral bioavailability in rodent models .

Basic: What in vitro assays are most appropriate for initial evaluation of this compound's enzyme inhibition potential?

Answer:

  • Kinase Inhibition : ADP-Glo™ assay with recombinant kinases (e.g., EGFR, CDK2).
  • Protease Activity : FRET-based assays using fluorogenic substrates (e.g., caspase-3).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates.
  • Dose-Response : 8-point curves (0.1–100 μM) for IC50 determination. Include counter-screens against off-targets (e.g., hERG) .

Advanced: What experimental approaches can elucidate the metabolic pathways of this compound in preclinical models?

Answer:

  • Liver Microsomes : Incubate with NADPH-supplemented human/rat microsomes. Identify phase I metabolites (e.g., hydroxylation) via LC-HRMS.
  • CYP Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • Radiolabeled Studies : Track excretion using 14C-labeled compound in urine/feces.
  • In Vivo PK : Plasma sampling at 0–24 hours post-dose. Detect glucuronide conjugates (phase II metabolism) .

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